Hexadecamethylcyclooctasiloxane (D8, CAS 556-68-3) is a macrocyclic organosiloxane consisting of an eight-membered siloxane ring, utilized primarily as a high-purity analytical standard and a specialized, low-volatility precursor in advanced materials synthesis [1]. In industrial procurement, D8 is distinctly separated from its lower-molecular-weight homologs—such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5)—due to its significantly lower vapor pressure and exemption from the strict SVHC (Substances of Very High Concern) and POPs (Persistent Organic Pollutants) regulatory restrictions that heavily govern D4-D6 [2]. Its procurement is increasingly driven by modern extractables and leachables (E&L) testing requirements, where D8 serves as a critical calibration benchmark for quantifying heavy cyclic volatile methylsiloxanes (cVMS) migrating from medical devices, food contact materials, and electronic silicone components [3].
Substituting D8 with more common cyclic siloxanes like D4 or D5 fails in both analytical workflows and material synthesis due to fundamental differences in volatility, ring strain, and mass spectrometric behavior [1]. In E&L analytical characterization, using D4 as a surrogate standard for heavy siloxane migration leads to severe quantification errors; D8’s eight silicon atoms produce a broad isotopic distribution that halves its relative response factor (RRF) if standard monoisotopic extraction is mistakenly applied [2]. In polymer synthesis, substituting D8 with D4 alters the thermodynamics of ring-opening polymerization, as D8's lower ring strain requires specific catalytic conditions but ultimately yields polysiloxanes free from SVHC-restricted D4 residues [3]. Furthermore, in high-temperature formulations, the vapor pressure of D4 is orders of magnitude too high, leading to premature volatilization where D8 would remain stable[4].
D8 exhibits a dramatically lower vapor pressure compared to standard cyclosiloxanes, making it suitable for low-outgassing applications and stable high-temperature standards [1]. At 298.15 K, the estimated vapor pressure of D8 is 0.00020 kPa, compared to 0.13 kPa for D4 and 0.023 kPa for D5 [2]. Experimental data at elevated temperatures (338.15 K) confirms D8's low volatility, recording a liquid state vapor pressure of just 4.79 × 10^-2 Pa [1].
| Evidence Dimension | Vapor pressure at 298.15 K and 338.15 K |
| Target Compound Data | 0.00020 kPa (298.15 K); 4.79 × 10^-2 Pa (338.15 K) |
| Comparator Or Baseline | D4 (0.13 kPa at 298.15 K) |
| Quantified Difference | D8 vapor pressure is nearly three orders of magnitude lower than D4 at room temperature |
| Conditions | Liquid state vapor pressure measurements and group contribution estimations |
Buyers formulating low-VOC silicone products or calibrating thermal desorption instruments must select D8 to prevent premature evaporation typical of D4/D5.
In the assessment of silicone rubber components for electronics and medical devices, heavier cyclosiloxanes like D8 dominate the residual profile [1]. Studies show that the sum of D7, D8, and D9 in cured silicone rubber accounts for over 80% of total dimethylcyclosiloxanes (approx. 481.5 mg/kg), which is more than five times higher than the combined concentration of D4, D5, and D6 (86.0 mg/kg)[1].
| Evidence Dimension | Residual concentration in cured silicone rubber |
| Target Compound Data | D7/D8/D9 combined: 481.5 mg/kg (>80% of total) |
| Comparator Or Baseline | D4/D5/D6 combined: 86.0 mg/kg |
| Quantified Difference | Heavy cyclosiloxanes (including D8) are present at >5x the concentration of regulated D4-D6 in silicone rubbers |
| Conditions | Extraction and GC-MS quantification from commercial silicone rubber components |
Procurement of analytical reference standards must prioritize D8 over D4/D5 to accurately quantify the actual primary extractables migrating from commercial silicone elastomers.
The quantification of D8 in medical device chemical characterization requires specific mass spectrometry modeling due to its complex isotopic signature [1]. Because D8 contains eight silicon atoms, its isotopic distribution is broad; using a standard monoisotopic Extracted Ion Chromatogram (EIC) captures less than 50% of the total response, artificially lowering its Relative Response Factor (RRF) [1]. Extracted Compound Chromatogram (ECC) modeling is required to capture the full ion series [1].
| Evidence Dimension | Relative Response Factor (RRF) recovery |
| Target Compound Data | Monoisotopic EIC captures <50% of total D8 response |
| Comparator Or Baseline | ECC modeling (100% recovery baseline) |
| Quantified Difference | Standard EIC modeling underestimates D8 concentration by >50% compared to ECC |
| Conditions | High-Resolution Accurate Mass (HRAM) spectrometry for medical device chemical characterization |
Analytical laboratories purchasing D8 for E&L testing must adjust their MS quantitation models to avoid underreporting heavy siloxane leachables by over a factor of two.
D8 serves as a viable monomer for synthesizing polydimethylsiloxanes (PDMS) without introducing D4/D5 SVHC impurities [1]. Utilizing a solid acid catalyst (Maghnite-H+), D8 undergoes controlled ring-opening polymerization at 70 °C over 8 hours[1]. The lower ring strain of the 8-membered macrocycle, compared to the highly strained D3 or D4, results in a more controlled reaction rate and specific molecular weight distributions, driven by the intercalation of hydronium ions [1].
| Evidence Dimension | Polymerization conditions and regulatory profile |
| Target Compound Data | Controlled ROP at 70 °C for 8h; yields SVHC-free PDMS |
| Comparator Or Baseline | D3/D4 (Rapid ROP, highly strained, heavily restricted impurities) |
| Quantified Difference | D8 provides a less strained, slower-reacting macrocyclic alternative that bypasses D4/D5 REACH restrictions |
| Conditions | Heterogeneous catalysis using Maghnite-H+ clay |
Chemical manufacturers seeking to produce ultra-pure, D4-free polysiloxanes can procure D8 as a greener, unrestricted monomer alternative.
D8 is procured as a critical reference standard for GC-MS and LC-MS workflows to quantify heavy siloxane migration from silicone tubing and seals, where its specific isotopic distribution requires ECC modeling for accurate risk assessment [1].
Utilized as a macrocyclic monomer in ring-opening polymerizations to produce high-molecular-weight PDMS. It is specifically chosen by manufacturers aiming to bypass the regulatory restrictions and residual toxicity associated with D4 and D5 precursors[2].
Employed as a calibration standard in the regulatory testing of silicone bakeware and greaseproof papers, where heavy cyclosiloxanes (D7-D9) often represent the bulk of the migrating species into food simulants like 95% ethanol [3].
Formulated into specialized heat transfer fluids or aerospace lubricants where its extremely low vapor pressure prevents the rapid volatilization and equipment fouling typical of lighter volatile methylsiloxanes [4].